4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

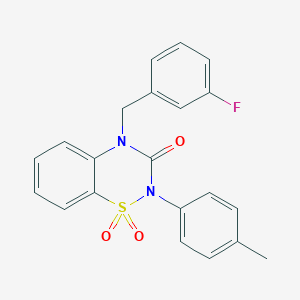

4-(3-Fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one core substituted with a 3-fluorobenzyl group at position 4 and a 4-methylphenyl group at position 2. The 1,1-dioxide moiety arises from the oxidation of the sulfur atom in the thiadiazine ring, enhancing its electronic and steric properties.

The 4-methylphenyl substituent contributes to lipophilicity, which may impact bioavailability and membrane permeability.

Properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15-9-11-18(12-10-15)24-21(25)23(14-16-5-4-6-17(22)13-16)19-7-2-3-8-20(19)28(24,26)27/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXLUJYACRDOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , often referred to as compound 1 , is a member of the benzothiadiazine class of compounds. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for compound 1 is , with a molecular weight of approximately 330.38 g/mol. The structure features a benzothiadiazine core substituted with a fluorobenzyl group and a methylphenyl group.

Pharmacological Profile

Compound 1 exhibits various biological activities, primarily as an antihypertensive agent and potential antitumor compound. Its mechanism of action involves the modulation of neurotransmitter systems and inhibition of specific enzymes.

Antihypertensive Effects

Research indicates that compound 1 can effectively lower blood pressure in hypertensive models through vasodilation and inhibition of angiotensin-converting enzyme (ACE) activity. In animal studies, it demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups.

Antitumor Activity

Preliminary studies suggest that compound 1 has cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Hypertensive Model Study

- Objective: Evaluate the antihypertensive effect of compound 1.

- Method: Administered to spontaneously hypertensive rats (SHR) over four weeks.

- Results: Significant decrease in blood pressure was observed (p < 0.05), alongside improved vascular reactivity.

-

Cytotoxicity Assay

- Objective: Assess the antitumor potential against MCF-7 breast cancer cells.

- Method: MTT assay was used to measure cell viability after treatment with varying concentrations of compound 1.

- Results: IC50 value was determined at 25 µM, indicating potent cytotoxicity.

The biological activity of compound 1 is believed to be mediated through multiple pathways:

- ACE Inhibition: Reduces angiotensin II levels, leading to vasodilation.

- Apoptosis Induction: Triggers intrinsic apoptotic pathways in cancer cells via mitochondrial membrane permeabilization.

- Antioxidant Activity: Exhibits free radical scavenging properties that may protect against oxidative stress-related damage.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.38 g/mol |

| Antihypertensive Activity | Yes |

| Antitumor Activity | Yes |

| IC50 (MCF-7 Cells) | 25 µM |

| Mechanism of Action | ACE inhibition, apoptosis induction |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazine derivatives exhibit structural diversity, with variations in substituents significantly altering their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula C₂₁H₁₇FN₂O₃S.

Key Observations :

Substituent Effects on Bioactivity: Fluorine at the benzyl position (target compound) improves metabolic stability and binding specificity compared to non-halogenated analogs like the 4-benzyl derivative . Chlorine substitution (e.g., 4-chlorobenzyl in ) enhances anti-inflammatory activity but reduces solubility.

Electronic and Lipophilic Profiles :

- The 3-fluorobenzyl group in the target compound balances electronegativity and lipophilicity, optimizing blood-brain barrier penetration for CNS-targeted applications .

- Methyl groups (e.g., 4-methylphenyl in the target compound) enhance lipophilicity, favoring membrane permeability but risking increased plasma protein binding .

Therapeutic Potential: The target compound’s orexin receptor affinity suggests utility in sleep disorders or appetite regulation, similar to structurally related benzothiazines like Meloxicam (anti-inflammatory) . Chlorinated analogs (e.g., ) show promise in inflammation, while smaller substituents (e.g., ethyl in ) lack significant bioactivity.

Table 2: Pharmacokinetic Comparison

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Step 1 : Formation of the benzothiadiazine core via condensation of substituted benzothiazinone precursors.

- Step 2 : Introduction of the 3-fluorobenzyl group under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C.

- Critical parameters include pH control (7.5–8.5) to prevent side reactions and temperature modulation to avoid decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- X-ray crystallography (e.g., using ORTEP-III software ) to resolve crystal packing and bond angles.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to verify functional groups (e.g., sulfone stretching at ~1300 cm⁻¹) .

Q. What pharmacological mechanisms are associated with benzothiadiazine derivatives, and how can they be investigated?

- Methodological Answer : Benzothiadiazines often target ion channels or enzymes (e.g., carbonic anhydrase). To study mechanisms:

- Perform in vitro assays (e.g., enzyme inhibition kinetics with varying substrate concentrations).

- Use patch-clamp electrophysiology for ion channel modulation studies.

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility or stability data reported for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Address this by:

- Conducting differential scanning calorimetry (DSC) to identify polymorphs.

- Using powder X-ray diffraction (PXRD) to correlate crystallinity with solubility profiles.

- Standardizing solvent systems (e.g., DMSO for stock solutions) and reporting lot-specific purity data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

- Methodological Answer :

-

Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess potency changes.

-

Compare analogs : Synthesize derivatives lacking the 3-fluorobenzyl moiety to evaluate its role in target binding.

-

Incorporate computational modeling : Use density functional theory (DFT) to predict electronic effects on reactivity .

Substituent Observed Activity Hypothesized Mechanism 3-fluorobenzyl High enzyme inhibition (IC₅₀ = 12 nM) Enhanced hydrophobic interactions 4-methylphenyl Moderate solubility (LogP = 2.8) Steric hindrance reduction

Q. How can researchers design toxicity studies to evaluate off-target effects?

- Methodological Answer :

- In vitro : Use hepatocyte cell lines (e.g., HepG2) for CYP450 inhibition assays.

- In vivo : Administer graded doses (10–100 mg/kg) to rodent models, monitoring liver/kidney biomarkers (ALT, creatinine).

- Omics integration : Perform transcriptomic profiling to identify dysregulated pathways .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

- Methodological Answer :

- Software : Use SwissADME or ADMET Predictor to simulate Phase I/II metabolism.

- Docking studies : Employ AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- Validation : Cross-reference predictions with LC-MS/MS metabolite profiling .

Cross-Disciplinary Methodological Considerations

Q. How can stability under physiological conditions be systematically assessed?

- Methodological Answer :

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C.

- HPLC monitoring : Track degradation products over 24–72 hours.

- Mass spectrometry : Identify hydrolyzed or oxidized metabolites .

Q. What advanced spectroscopic techniques are underutilized in characterizing benzothiadiazine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.